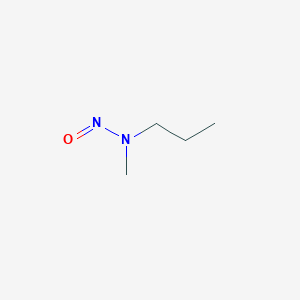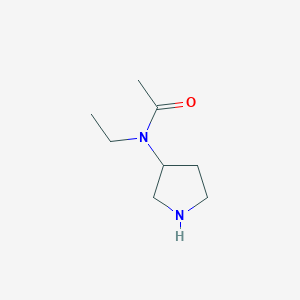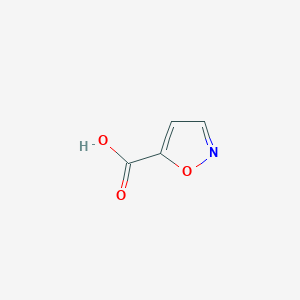
2-Ethoxy-5-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are versatile compounds widely used in organic synthesis, particularly in Suzuki cross-coupling reactions. They are known for their stability and reactivity, which make them essential in creating complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions on readily-available precursors. For example, 2-ethoxy-3-pyridylboronic acid can be synthesized on a large scale via a directed ortho-metalation reaction on 2-ethoxypyridine, yielding novel 2-ethoxy-3-aryl/heteroaryl-pyridines under palladium-catalysed Suzuki–Miyaura conditions (Thompson et al., 2005).
Molecular Structure Analysis
The X-ray crystal structure of similar boronic acid compounds reveals intramolecular and intermolecular hydrogen bonding, showcasing the significance of the boronic acid group in stabilizing the molecular structure. The boronic acid group participates in an intramolecular O–H⋯O bond and an intermolecular O–H⋯N bond, highlighting its role in the crystal packing and molecular interactions (Thompson et al., 2005).
Chemical Reactions and Properties
Boronic acids are integral in various chemical reactions, including Suzuki cross-coupling, which is pivotal in forming carbon-carbon bonds. They also participate in rhodium-catalyzed coupling reactions, leading to the synthesis of complex organic structures, such as benzosilole derivatives through formal substitution at silicon centers (Tobisu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Enantioselective Recognition and Sensor Applications
Research by Ghosn and Wolf (2011) explores the enantioselective recognition capabilities of derivatives formed from boronic acids, highlighting the potential of such compounds in chiral sensing applications. The study demonstrates the use of circular dichroism as a sensor to detect a wide range of chiral amines, showcasing the versatility of boronic acid derivatives in analytical chemistry (Ghosn & Wolf, 2011).
Supramolecular Chemistry
Cyrański et al. (2012) investigated the influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids. This work aimed at understanding and designing boronic acids with monomeric structures to be used as building blocks in crystal engineering. The study reveals that disubstituted species can offer a variety of interactions, potentially useful for developing novel materials (Cyrański et al., 2012).
Fluorescence Quenching Studies
The work of Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives provides insights into their photophysical properties. This study suggests that these compounds can be used in developing fluorescence-based sensors, exploiting their quenching interactions with analytes like aniline. The findings offer a foundation for further research into the design of sensitive and selective fluorescent probes for various applications (Geethanjali et al., 2015).
Catalytic Applications and Synthesis
Thompson et al. (2005) described the synthesis of 2-ethoxy-3-pyridylboronic acid and its application in cross-coupling reactions to yield highly functionalized 3-aryl/heteroaryl-pyridines. This research showcases the utility of ethoxy-substituted boronic acids in facilitating Suzuki–Miyaura cross-coupling reactions, underscoring their significance in organic synthesis (Thompson et al., 2005).
Exploration of Molecular Packing
Pedireddi and Seethalekshmi (2004) studied supramolecular assemblies of phenylboronic acids, revealing how these compounds can form complex structures through hydrogen bonding. Such studies are crucial for understanding the self-assembly mechanisms of boronic acids and their potential in creating novel supramolecular architectures (Pedireddi & Seethalekshmi, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-ethoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGTPGSWHNQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404914 |
Source


|
| Record name | 2-Ethoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methylphenylboronic acid | |
CAS RN |
123291-97-4 |
Source


|
| Record name | 2-Ethoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)



